molecular formula C11H9F3O3 B1444968 Ethyl (3,4,5-trifluorobenzoyl)acetate CAS No. 1260827-62-0

Ethyl (3,4,5-trifluorobenzoyl)acetate

Cat. No.: B1444968
CAS No.: 1260827-62-0
M. Wt: 246.18 g/mol
InChI Key: HDDANDASTDTXOU-UHFFFAOYSA-N
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Description

Ethyl (3,4,5-trifluorobenzoyl)acetate is an organic compound with the molecular formula C11H9F3O3. It is a derivative of benzoyl acetate, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3,4,5-trifluorobenzoyl)acetate typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with ethyl acetoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4,5-trifluorobenzoyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoyl acetates.

    Reduction: Ethyl (3,4,5-trifluorobenzyl)acetate.

    Oxidation: 3,4,5-Trifluorobenzoic acid.

Scientific Research Applications

Ethyl (3,4,5-trifluorobenzoyl)acetate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (3,4,5-trifluorobenzoyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2,4,5-trifluorobenzoyl)acetate
  • Ethyl (3-trifluoromethylbenzoyl)acetate
  • Ethyl (4-trifluoromethylbenzoyl)acetate

Uniqueness

Ethyl (3,4,5-trifluorobenzoyl)acetate is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 3-oxo-3-(3,4,5-trifluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)6-3-7(12)11(14)8(13)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDANDASTDTXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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